3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
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Overview
Description
3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound characterized by its unique structure, which includes a butanamide backbone with a sulfamoyl-substituted phenyl group and a methylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-sulfamoylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
- 3-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
- 3-methyl-N-{4-[(4-ethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide
Uniqueness
3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)10-15(21)19-13-4-6-14(7-5-13)24(22,23)20-16-17-9-8-12(3)18-16/h4-9,11H,10H2,1-3H3,(H,19,21)(H,17,18,20) |
InChI Key |
IQLBHQVBBPJDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
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